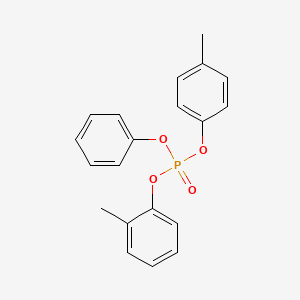

(2-Methylphenyl) (4-methylphenyl) phenyl phosphate

Description

Properties

IUPAC Name |

(2-methylphenyl) (4-methylphenyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O4P/c1-16-12-14-19(15-13-16)23-25(21,22-18-9-4-3-5-10-18)24-20-11-7-6-8-17(20)2/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZHWGHCARQALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26446-73-1 | |

| Record name | Phosphoric acid, bis(methylphenyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(methylphenyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphorylation of Methylphenols with Phenyl Dichlorophosphate

The primary and most documented method for synthesizing this compound involves the reaction of phenyl dichlorophosphate with methylphenol derivatives. This method is based on nucleophilic substitution where the hydroxyl groups of methylphenols attack the phosphorus center of phenyl dichlorophosphate, displacing chloride ions and forming the phosphate ester bonds.

$$

\text{Phenyl dichlorophosphate} + 2 \times \text{Methylphenol} \rightarrow (2-Methylphenyl)(4-methylphenyl) \text{phenyl phosphate} + 2 \text{HCl}

$$

- Controlled temperature to avoid side reactions and decomposition.

- Use of a base (e.g., sodium carbonate, potassium carbonate) to neutralize the released HCl.

- Solvent choice typically involves anhydrous organic solvents like dichloromethane or toluene to maintain reaction efficiency.

- Reaction monitoring by chromatographic or spectroscopic methods to optimize completion.

This method allows selective substitution on the phosphorus atom and can be optimized by adjusting stoichiometry, temperature, and reaction time.

Catalytic Coupling Approaches Using Palladium Catalysts

A more advanced synthetic route involves the use of catalytic coupling reactions between aryl halides and phosphorus-containing intermediates under palladium catalysis. This approach is useful for preparing intermediates that can be further transformed into this compound.

- Reaction of aryl halides (such as 2-methylphenyl or 4-methylphenyl derivatives) with phosphorus reagents in the presence of Pd catalysts.

- The process may involve the formation of novel intermediates that are subsequently converted to the target phosphate ester.

- This method benefits from high selectivity and can be adapted for large-scale synthesis.

Use of Secondary Phosphine Oxides as Precursors

Secondary phosphine oxides (SPOs) bearing aryl substituents like 2-methylphenyl groups can be used as precursors for the synthesis of phosphate esters. The SPOs can be stereospecifically transformed into tertiary phosphine oxides and related phosphate derivatives.

- SPOs are prepared via nucleophilic substitution or catalytic methods.

- Optical resolution of SPOs using chiral auxiliaries or chromatographic methods can provide enantiomerically enriched intermediates.

- These SPOs are then converted to phosphate esters via oxidation or substitution reactions under controlled conditions.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phosphorylation with phenyl dichlorophosphate | Phenyl dichlorophosphate + methylphenols | Base (Na2CO3, K2CO3), organic solvent, controlled temp | Simple, direct, high yield | Requires careful HCl management |

| Palladium-catalyzed coupling | Aryl halides + phosphorus intermediates | Pd catalyst, organic solvent | High selectivity, scalable | Requires catalyst optimization |

| Secondary phosphine oxide route | Secondary phosphine oxides (SPOs) | Chiral auxiliaries, oxidation agents | Access to chiral derivatives | Multi-step, potential racemization |

Research Findings and Optimization Insights

Base Selection: Inorganic bases such as sodium carbonate and potassium carbonate are preferred for neutralizing HCl formed during phosphorylation, improving yield and minimizing side reactions.

Solvent Effects: Anhydrous solvents like dichloromethane or toluene provide an inert environment, enhancing reaction efficiency and product purity.

Temperature Control: Maintaining moderate temperatures prevents decomposition of sensitive intermediates and controls reaction rates.

Catalyst Use in Coupling: Palladium catalysts facilitate the formation of phosphorus-carbon bonds with high regio- and chemoselectivity, enabling the synthesis of complex intermediates for subsequent conversion to the target phosphate.

Stereochemical Considerations: For chiral derivatives, resolution of secondary phosphine oxides via chiral auxiliaries or chromatographic methods ensures high enantiomeric excess, crucial for applications requiring stereochemical purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway, producing phosphoric acid and substituted phenols. The reaction proceeds via nucleophilic attack at the phosphorus center, with outcomes dependent on reaction conditions and catalytic agents.

Non-Enzymatic Hydrolysis

-

Acidic Hydrolysis :

In acidic aqueous conditions, protonation of the phosphate oxygen facilitates P–O bond cleavage. Products include:-

2-Methylphenol (from 2-methylphenyl ester cleavage)

-

4-Methylphenol (from 4-methylphenyl ester cleavage)

-

Phenol (from phenyl ester cleavage)

-

Phosphoric acid

-

-

Basic Hydrolysis :

Under alkaline conditions, hydroxide ions directly attack the phosphorus center. Reaction rates vary based on the leaving group’s pKa, with the phenyl group (pKa ~10) hydrolyzing slower than methylphenol derivatives (pKa ~9.5) .

Enzymatic Hydrolysis

The enzyme Sphingobium phosphotriesterase (Sb-PTE) catalyzes stereoselective hydrolysis, influenced by the spatial arrangement of substituents:

-

Stereochemical Preference :

-

Sb-PTE hydrolyzes specific ester bonds based on the substrate’s chirality. For example, in chiral analogs, the RP-enantiomer may favor hydrolysis of the phenyl ester, while the SP-enantiomer hydrolyzes methylphenyl esters .

-

Transition-state stabilization involves a phosphorane-like intermediate, with proton transfer to the leaving group mediated by Glu-407 .

-

-

Product Ratios :

Substrate Configuration Major Product (%) Minor Product (%) RP-enantiomer Phenyl ester (100) – SP-enantiomer 2-Methylphenyl (50) 4-Methylphenyl (50) Data adapted from stereochemical studies on analogous triesters .

Substitution Reactions

The compound participates in nucleophilic substitutions, where aryloxy groups are replaced by stronger nucleophiles (e.g., amines, thiols).

Reagent-Specific Reactivity

| Reagent | Conditions | Product(s) |

|---|---|---|

| Ammonia | Anhydrous, 60°C | Phenyl phosphate diamides |

| Sodium thiophenoxide | DMF, RT | Thiophenyl phosphate derivatives |

Substitution rates correlate with the nucleophilicity of the attacking agent and steric hindrance from methyl groups .

Oxidative Degradation

Oxidation pathways are less common but occur under strong oxidizing conditions:

-

Oxidizing Agents :

Environmental and Biological Fate

-

Biomonitoring :

Urinary metabolites like hydroxylated methylphenyl diphenyl phosphates have been identified as biomarkers for human exposure to organophosphate flame retardants . -

Aquatic Toxicity :

Hydrolysis products (e.g., cresols) exhibit moderate ecotoxicity, with LC₅₀ values ranging from 1.3–3.5 mg/L for fish .

Theoretical Insights

Density functional theory (DFT) calculations predict that the rate-limiting step for hydrolysis is the formation of a pentavalent phosphorane intermediate. Transition-state energies are influenced by:

-

Inductive Effects : Electron-withdrawing methyl groups destabilize the intermediate.

-

Steric Constraints : Ortho-methyl groups hinder nucleophilic attack more than para-substituents .

Industrial and Synthetic Relevance

The compound is a component of flame-retardant mixtures but is not synthesized directly in most industrial processes. Related compounds are produced via:

text2 C₇H₈O + POCl₃ + 2 C₅H₅N → (C₇H₇O)₂PO₂H + 2 C₅H₅N·HCl

This reaction highlights the role of phosphorus oxychloride in esterifying phenolic precursors .

Scientific Research Applications

(2-Methylphenyl) (4-methylphenyl) phenyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphoric acid, bis(methylphenyl) phenyl ester involves its ability to form stable complexes with various molecules. This compound can interact with molecular targets through hydrogen bonding and van der Waals forces, leading to the stabilization of the target molecules. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

(2-Methylphenyl) (4-methylphenyl) phenyl phosphate can be compared with other similar compounds such as:

Phosphoric acid, tris(methylphenyl) ester: This compound has three methylphenyl groups attached to the phosphoric acid molecule, making it more hydrophobic and less reactive compared to bis(methylphenyl) phenyl ester.

Phosphoric acid, bis(4-methylphenyl) phenyl ester: This compound has two 4-methylphenyl groups attached to the phosphoric acid molecule, which can influence its solubility and reactivity.

Biological Activity

(2-Methylphenyl)(4-methylphenyl) phenyl phosphate, also known as phenyl di(p-tolyl) phosphate, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-Methylphenyl)(4-methylphenyl) phenyl phosphate can be represented as follows:

- Molecular Formula : CHOP

- CAS Number : 26446-73-1

This compound features a phosphate group attached to two methyl-substituted phenyl rings, which may influence its biological interactions and activity.

The biological activity of (2-Methylphenyl)(4-methylphenyl) phenyl phosphate primarily involves its interaction with various enzymes and cellular pathways. The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may affect signal transduction pathways within cells, influencing processes such as apoptosis and cell proliferation.

Enzyme Inhibition Studies

Research indicates that (2-Methylphenyl)(4-methylphenyl) phenyl phosphate exhibits enzyme inhibition properties. For example, studies have demonstrated that organophosphate compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially resulting in neurotoxic effects .

Cytotoxicity and Antitumor Activity

Recent investigations have reported the cytotoxic effects of (2-Methylphenyl)(4-methylphenyl) phenyl phosphate against various cancer cell lines. The compound has shown promising results in inhibiting cell growth at sub-micromolar concentrations. For instance, in vitro studies indicated that the compound exhibited IC values comparable to established anticancer agents, suggesting its potential as a therapeutic candidate .

Case Study 1: Enzyme Inhibition

A study examined the effects of (2-Methylphenyl)(4-methylphenyl) phenyl phosphate on AChE activity. The results indicated a significant decrease in enzyme activity upon exposure to the compound, supporting its role as an inhibitor. The residual activity observed suggests that while the compound effectively inhibits AChE, it does not completely abolish its function .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study evaluating the cytotoxicity of various organophosphate derivatives, (2-Methylphenyl)(4-methylphenyl) phenyl phosphate was tested against several cancer cell lines including MCF-7 and A549. The results demonstrated that this compound exhibited IC values ranging from 0.12 to 2.78 µM, indicating a strong potential for antitumor activity .

Industrial Use

(2-Methylphenyl)(4-methylphenyl) phenyl phosphate is utilized in various industrial applications, particularly as a flame retardant in plastics and coatings. Its chemical stability and effectiveness at reducing flammability make it valuable in enhancing fire resistance properties.

Pharmaceutical Development

Given its biological activities, there is ongoing research into the therapeutic applications of (2-Methylphenyl)(4-methylphenyl) phenyl phosphate. Its potential as an anticancer agent warrants further exploration through clinical trials and drug development initiatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methylphenyl)(4-methylphenyl) phenyl phosphate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via phosphorylation reactions using substituted phenols and phosphorus oxychloride (POCl₃). Key steps include controlling stoichiometry (e.g., molar ratios of 2-methylphenol, 4-methylphenol, and POCl₃) and reaction temperature (typically 80–120°C under inert atmosphere). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted precursors. Reaction mass analysis using TLC or HPLC monitors progress .

- Data Validation : Confirm product identity via H/C NMR (e.g., δ = 2.26 ppm for methyl groups) and IR (S=O and P=O stretches at ~1160–1332 cm⁻¹) .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX-97 for structure solution and refinement, ensuring anisotropic displacement parameters for non-H atoms. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks. Key metrics: R-factor < 5%, completeness > 98% for high-resolution data (≤ 0.8 Å) .

- Troubleshooting : If twinning occurs, employ SHELXL’s TWIN command. For weak diffraction, consider synchrotron sources .

Q. What protocols ensure safe handling and storage of this phosphate ester in laboratory settings?

- Safety Measures : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure. Store in airtight containers at 4°C, away from oxidizers. Ventilation must meet OSHA standards (≤ 5 mg/m³ particulate limit). For spills, use inert absorbents (vermiculite) and avoid aqueous rinsing to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, thermal stability)?

- Contradiction Analysis : Conflicting solubility data (e.g., 3.2 mg/L in water vs. 6.7 mg/L in ethanol) may arise from purity differences (>95% vs. technical-grade) or measurement methods (shake-flask vs. HPLC). Validate via standardized OECD 105 guidelines. For thermal stability, DSC/TGA under N₂ (heating rate 10°C/min) clarifies decomposition thresholds (e.g., ~222°C flash point) .

Q. What computational strategies predict hydrolysis pathways or environmental fate of this compound?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model P–O bond cleavage mechanisms. Solvent effects (water, ethanol) can be simulated with the SMD continuum model. Compare with experimental LC-MS/MS data to identify hydrolysis products (e.g., methylphenols, phosphate ions) .

Q. How does the compound’s stereoelectronic profile influence its reactivity in organocatalytic applications?

- Experimental Design : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on phenyl rings). Test catalytic efficiency in Michael additions or phosphorylation reactions. Correlate Hammett σ values with turnover frequencies (TOF) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.